Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate
CAS No.:
Cat. No.: VC13643304
Molecular Formula: C17H26O5
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26O5 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | tert-butyl [4-(6-hydroxyhexoxy)phenyl] carbonate |
| Standard InChI | InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-15-10-8-14(9-11-15)20-13-7-5-4-6-12-18/h8-11,18H,4-7,12-13H2,1-3H3 |
| Standard InChI Key | NGSCDSGWERFJEK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO |
| Canonical SMILES | CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCO |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
Tert-butyl (4-((6-hydroxyhexyl)oxy)phenyl) carbonate belongs to the class of organic carbonates, characterized by a tert-butyl carbonate group linked to a phenoxyhexanol moiety. Its systematic IUPAC name is tert-butyl 6-(4-hydroxyphenoxy)hexyl carbonate, reflecting the substitution pattern on the benzene ring and the six-carbon hydroxyalkyl chain .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2443966-78-5 |
| Molecular Formula | C₁₇H₂₆O₅ |
| Molecular Weight | 310.4 g/mol |
| Synonyms | JQ-9090; CS-B1652 |
| Appearance | White to off-white solid |
Structural Features
The compound’s structure combines a tert-butyl carbonate protecting group with a 4-hydroxyphenoxyhexanol backbone. The hydroxyhexyl chain introduces hydrophilicity, while the tert-butyl group enhances steric protection of the carbonate functionality . Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic signals:
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¹H-NMR: δ 1.3–1.5 ppm (tert-butyl CH₃), δ 3.5–3.7 ppm (hydroxyhexyl -CH₂-O-), δ 6.8–7.2 ppm (aromatic protons) .
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¹³C-NMR: δ 28–30 ppm (tert-butyl CH₃), δ 62–66 ppm (hydroxyhexyl -CH₂-O-), δ 155–160 ppm (carbonate carbonyl) .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via a three-step sequence involving oxidation, Passerini reaction, and hydrolysis, as demonstrated in analogous systems .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | PhI(OAc)₂, TEMPO, CH₂Cl₂, 4 h | Converts primary alcohol to aldehyde |
| Passerini | 2-Bromo-6-isocyanopyridine, 60 h | Forms α-acyloxyamide intermediate |
| Hydrolysis | NaOH/MeOH, 16 h | Cleaves ester to yield hydroxy acid |
In a typical procedure, 6-hydroxyhexanol derivatives are oxidized to aldehydes using iodobenzene diacetate (PhI(OAc)₂) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) . The resulting aldehyde undergoes a Passerini reaction with 2-bromo-6-isocyanopyridine to form an α-acyloxyamide, which is subsequently hydrolyzed under basic conditions to yield the final product .
Analytical Characterization
Purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradients), with final characterization by:
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M + Na]⁺ at m/z 333.1782 (calculated for C₁₇H₂₆O₅Na) .
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Infrared Spectroscopy (IR): Peaks at 1750–1770 cm⁻¹ (carbonate C=O stretch) and 3200–3400 cm⁻¹ (hydroxyl -OH stretch) .
Applications in Organic Synthesis
Protecting Group Strategy
The tert-butyl carbonate group serves as a transient protecting group for hydroxyl functionalities in multi-step syntheses. Its stability under acidic conditions and selective deprotection using trifluoroacetic acid (TFA) make it ideal for constructing complex molecules like polyketides and peptidomimetics .
Intermediate in Medicinal Chemistry
Analogues of this compound have been employed in the synthesis of α-hydroxy acids, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics . The hydroxyhexyl chain enhances solubility, facilitating reactions in polar aprotic solvents like DMF or THF .
| Parameter | Recommendation |
|---|---|
| Skin Contact | Wash with soap/water; consult physician if irritated |
| Eye Exposure | Flush with water for 15 minutes |
| Inhalation | Move to fresh air |
| Storage | Keep in sealed container at 2–8°C |
Environmental Considerations
No specific ecotoxicity data are available, but its structural similarity to aromatic ethers suggests moderate persistence in aquatic systems. Disposal should follow institutional guidelines for organic carbonates .
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